molecular formula C11H13NO2S B2647359 N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine CAS No. 1795067-17-2

N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine

Cat. No. B2647359
CAS RN: 1795067-17-2
M. Wt: 223.29
InChI Key: RMUFRPXBBDEWRI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is synthesized through a multistep process and has been found to exhibit promising biological activities.

Scientific Research Applications

Affinitychromic Polythiophenes

A study by Bernier et al. (2002) discussed the preparation of chromic polythiophenes with postfunctionalizable side groups capable of reacting with amine-bearing molecules. This innovation enables the detection of interactions between ligands and analytes through color changes, offering applications in high-throughput screening and drug discovery due to the polymeric transducer's affinitychromism properties Bernier et al., 2002.

Catalysis and Aminations

Research by Bei et al. (1999) investigated phenyl backbone-derived P,O- and P,N-ligands for their utility in palladium/ligand-catalyzed aryl aminations, indicating the potential of these compounds in facilitating efficient catalytic processes for the modification of aryl compounds Bei et al., 1999.

DNA-Binding Polymers

Carreon et al. (2014) synthesized a cationic polythiophene derivative that binds DNA and forms polyplexes, exploring its potential as a theranostic gene delivery vehicle. This study points to applications in gene therapy and the development of novel drug delivery systems Carreon et al., 2014.

Antimicrobial Activity

A study on the synthesis of new 1,2,4-triazole derivatives by Bektaş et al. (2007) reported that some synthesized compounds exhibited good to moderate antimicrobial activities against tested microorganisms, suggesting the potential use of similar chemical structures in developing new antimicrobial agents Bektaş et al., 2007.

Corrosion Inhibition

Investigations by Boughoues et al. (2020) into four amine derivative compounds as corrosion inhibitors for mild steel in HCl medium showed high inhibition efficiency, indicating potential applications in protecting metals from corrosion Boughoues et al., 2020.

properties

IUPAC Name

N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-5,7,12H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUFRPXBBDEWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine

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